molecular formula C18H22N2O3S B4715489 N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

Cat. No.: B4715489
M. Wt: 346.4 g/mol
InChI Key: PFYDHKPPCAOCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a 2,3-dimethylphenyl group and an ethylsulfonyl-methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzamide with appropriate reagents.

    Introduction of the 2,3-Dimethylphenyl Group: The 2,3-dimethylphenyl group is introduced via a substitution reaction, often using 2,3-dimethylphenyl halides under suitable conditions.

    Attachment of the Ethylsulfonyl-Methylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)benzamide: Lacks the ethylsulfonyl-methylamino group, resulting in different chemical reactivity and applications.

    4-[(ethylsulfonyl)(methyl)amino]benzamide:

Uniqueness

N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is unique due to the presence of both the 2,3-dimethylphenyl and ethylsulfonyl-methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-5-24(22,23)20(4)16-11-9-15(10-12-16)18(21)19-17-8-6-7-13(2)14(17)3/h6-12H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYDHKPPCAOCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.